molecular formula C5H3F2N B1298662 3,5-Difluoropyridine CAS No. 71902-33-5

3,5-Difluoropyridine

Cat. No. B1298662
CAS RN: 71902-33-5
M. Wt: 115.08 g/mol
InChI Key: WRXAZPPGFLETFR-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine is a fluorinated pyridine derivative, a class of compounds that are of significant interest in various fields such as agricultural, medicinal chemistry, and materials science due to the unique properties imparted by the fluorine atoms. While the provided papers do not directly discuss 3,5-difluoropyridine, they do provide insights into the synthesis, properties, and applications of closely related fluorinated pyridine compounds.

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through various methods. A novel strategy for synthesizing poly-substituted pyridines, including those with fluorine substituents, involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high product yields . Another approach utilizes nickel complexes for the selective synthesis of new tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines . Additionally, the synthesis of 3,3-difluoropyrrolidine, a related structure, has been reported through a practical and cost-effective process involving a Claisen rearrangement and subsequent steps .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be characterized using various spectroscopic techniques and computational methods. For instance, X-ray crystallography has been used to determine the structure of nickel complexes of tetrafluoropyridine . Density functional theory (DFT) calculations provide insights into the molecular structure, vibrational spectra, and electronic properties of novel pyridine derivatives .

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, including carbon-carbon coupling, which is crucial in organic synthesis . The reactivity of these compounds can be further explored through the synthesis of interaction products, such as the formation of a n-σ* complex with molecular iodine, which has been studied in the case of 5-trifluoromethyl-pyridine-2-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. The vibrational spectra, NBO analysis, and HOMO-LUMO energies of compounds like 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been studied using DFT, revealing information about molecular stability, bond strength, and reactivity . Thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have also been calculated for these compounds .

Scientific Research Applications

1. Synthesis of Quaternary Salts for Nerve Agent Poisoning Treatment

3,5-Difluoropyridine is utilized in synthesizing quaternary salts, which have potential applications in treating organophosphorus nerve agent poisoning. Experiments show that 3,5-difluoropyridine can yield mono-quaternary derivatives when reacted with certain agents (Timperley et al., 2005).

2. Structural Analysis and Crystal Packing

The crystal structures of fluorinated pyridines, including 3,5-difluoropyridine, have been analyzed to understand their aggregation behavior and structural motifs. This research contributes to a deeper insight into the molecular arrangements in crystallized forms of these compounds (Vasylyeva et al., 2012).

3. Reactions with Various Electrophiles

Studies on lithio-2,6-dibromo-3,5-difluoropyridine, derived from 3,5-difluoropyridine, show its reactivity with a range of electrophiles. This leads to the formation of various functionalized pyridine derivatives, offering insights into potential applications in chemical synthesis (Benmansour et al., 2000).

4. Electron Paramagnetic Resonance Studies

3,5-Difluoropyridine has been investigated through electron paramagnetic resonance (EPR) spectroscopy in matrix isolation studies. This research is crucial for understanding the electronic and magnetic properties of certain nitrenes derived from 3,5-difluoropyridine (Chapyshev et al., 2008).

5. Weakly Bound Complex Formation Studies

Research on the formation of weakly bound complexes involving CO2 and 3,5-difluoropyridine has contributed to understanding intermolecular interactions. These findings have implications for molecular behavior in different chemical environments (Dewberry et al., 2017).

6. Efficient Synthesis of Difluoropyridinecarboxaldehyde

Efforts to synthesize 3,5-difluoropyridine-4-carboxaldehyde have led to the development of efficient synthetic methods. These methods highlight the significance of low temperatures in selective formation and have potential applications in pharmaceutical and chemical manufacturing (Ko et al., 2006).

Safety And Hazards

3,5-Difluoropyridine is classified as highly flammable and an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

properties

IUPAC Name

3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXAZPPGFLETFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349074
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridine

CAS RN

71902-33-5
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
CT Dewberry, RD Cornelius, RB Mackenzie… - Journal of Molecular …, 2016 - Elsevier
The rotational spectrum of the weakly bound complex 3,5-difluoropyridine⋯CO 2 has been observed using pulsed-nozzle Fourier transform microwave spectroscopy. Spectroscopic …
Number of citations: 9 www.sciencedirect.com
CM Timperley, M Bird, SC Heard, S Notman… - Journal of fluorine …, 2005 - Elsevier
Experiments were performed to determine whether F- and CF 3 -substituted pyridines undergo quaternization with iodomethane (1:1 molar ratio in THF) and 1,3-diiodopropane (2:1 …
Number of citations: 41 www.sciencedirect.com
VV Nedel'ko, NV Chukanov, BL Korsunskiy… - Russian Journal of …, 2018 - Springer
The kinetics and products of the thermal decomposition of 2,4,6-triazido-3,5-difluoropyridine in melt at temperatures of 120–160C have been studied using pressure measurements, …
Number of citations: 7 link.springer.com
H Benmansour, RD Chambers, G Sandford… - Journal of fluorine …, 2007 - Elsevier
Palladium catalysed Suzuki cross-coupling reactions between 2,4,6-tribromo-3,5-difluoropyridine and a short series of aromatic boronic acid derivatives gave 4-bromo-3,5-difluoro-2,6-…
Number of citations: 4 www.sciencedirect.com
JAK Howardb - Arkivoc, 2007 - arkat-usa.org
Palladium catalysed Sonogashira reactions between 2, 4, 6-tribromo-3, 5-difluoropyridine and a variety of phenylacetylene derivatives gave a series of 4-bromo-2, 6-bis (2-…
Number of citations: 5 www.arkat-usa.org
CW Hall - 1997 - etheses.dur.ac.uk
The research described in this thesis may be divided into five areas:1, Direct reduction methods involving reactions of pentafluoropyridine with metal hydrides were investigated in order …
Number of citations: 6 etheses.dur.ac.uk
SV Chapyshev - Chemistry of Heterocyclic Compounds, 1999 - researchgate.net
The triazidopyridine III may be of interest not only as the starting compound for obtaining high-spin nitrenes, but also as a new fluorinated cross-linking reagent for polymer chemistry …
Number of citations: 3 www.researchgate.net
CT Dewberry, JL Mueller, RB Mackenzie… - Journal of Molecular …, 2017 - Elsevier
The weakly bound complex formed from CO 2 and 2,6-difluoropyridine (2,6-DFP) has been observed by chirped pulse and conventional cavity Fourier transform microwave …
Number of citations: 5 www.sciencedirect.com
R Pachanon, K Koide, S Kongsoi, N Ajima… - Microbial drug …, 2021 - liebertpub.com
Aims: WQ-3810 has strong inhibitory activity against Salmonella and other fluoroquinolone-resistant pathogens. The unique potentiality of this is attributed to 6-amino-3,5-…
Number of citations: 2 www.liebertpub.com
SV Chapyshev - Journal of Fluorine Chemistry, 2011 - Elsevier
3-Chlorotetrafluoropyridine and pentafluoropyridine readily react with an excess of sodium azide in dimethylsulfoxide at room temperature to give corresponding 2,4,6-triazido-3-chloro-…
Number of citations: 13 www.sciencedirect.com

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